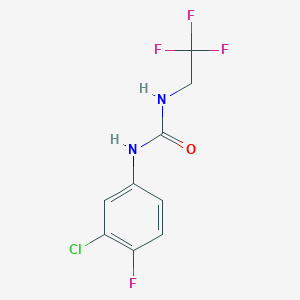
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea
描述
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea, more commonly known as CF3-urea, is a synthetic compound of great interest to the scientific community due to its potential applications in research. In
科学研究应用
CF3-urea has been used in a number of scientific research applications, including the study of enzyme inhibition, protein folding, and drug design. It has also been used in the study of the structure and function of proteins, as well as drug delivery systems. Additionally, CF3-urea has been used in the development of new materials, such as polymers, for use in medical and industrial applications.
作用机制
CF3-urea acts as an inhibitor of enzymes, such as cytochrome P450 and proteases. It also binds to proteins, altering their structure and function. Additionally, CF3-urea has been found to interact with DNA, which can lead to changes in gene expression and regulation.
Biochemical and Physiological Effects
CF3-urea has been found to affect a number of biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as the activity of proteases involved in the degradation of proteins. Additionally, CF3-urea has been found to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
The use of CF3-urea in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is available in a pure form. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to the use of CF3-urea in laboratory experiments. It is not very soluble in water, which can limit its use in some experiments. Additionally, its effects on enzymes and proteins can be difficult to predict, which can make it difficult to accurately interpret the results of experiments that involve CF3-urea.
未来方向
Due to its potential applications in research, CF3-urea has a number of future directions. It could be used to develop new drugs and materials, as well as to study the structure and function of proteins. Additionally, it could be used to study the effects of environmental toxins on enzymes and proteins, as well as to develop new methods for drug delivery. Finally, CF3-urea could be used to study the effects of gene expression and regulation, as well as to develop new methods for gene therapy.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4N2O/c10-6-3-5(1-2-7(6)11)16-8(17)15-4-9(12,13)14/h1-3H,4H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPIJCZWYYSVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)
![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)


